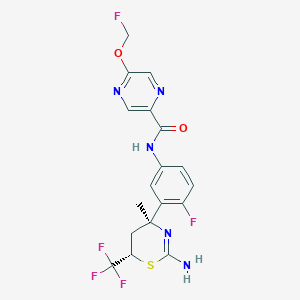
Minzasolmin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minzasolmin, also known by its development names DLX313 and UCB0599, is an experimental small-molecule drug developed for the treatment of Parkinson’s disease. It is designed to prevent the misfolding of α-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .
Métodos De Preparación
Minzasolmin is synthesized through a series of chemical reactions involving the formation of its core structure, which includes an indole, a thiazole, and a piperazine moiety. The synthetic route typically involves:
Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which is a common structure in many biologically active compounds.
Formation of the Thiazole Moiety: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The final step involves coupling the indole, thiazole, and piperazine moieties to form the complete this compound molecule
Análisis De Reacciones Químicas
Minzasolmin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the thiazole moiety, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, leading to the formation of substituted piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
Minzasolmin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of indole, thiazole, and piperazine derivatives.
Biology: It is used to study the biological activity of small-molecule inhibitors of protein misfolding and aggregation.
Medicine: this compound is being investigated as a potential disease-modifying therapy for Parkinson’s disease. .
Industry: This compound is used in the development of new pharmaceuticals targeting neurodegenerative diseases
Mecanismo De Acción
Minzasolmin exerts its effects by inhibiting the aggregation of α-synuclein. It interacts with the C-terminal domain of α-synuclein, preventing it from binding to membranes and oligomerizing. This inhibition reduces the formation of toxic α-synuclein aggregates, which are implicated in the pathogenesis of Parkinson’s disease. By increasing the flexibility of α-synuclein and impairing its embedding into the membrane, this compound promotes the release of soluble, non-toxic α-synuclein monomers .
Comparación Con Compuestos Similares
Minzasolmin is unique compared to other α-synuclein aggregation inhibitors due to its optimized oral bioavailability and brain entry. Similar compounds include:
NPT-200-11: The racemic mixture from which this compound is derived.
SynuClean-D: A compound that inhibits α-synuclein aggregation through a different mechanism, targeting the early stages of aggregation.
This compound’s unique properties make it a promising candidate for the treatment of Parkinson’s disease and other synucleinopathies .
Propiedades
Número CAS |
1802518-92-8 |
|---|---|
Fórmula molecular |
C23H31N5OS |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1 |
Clave InChI |
GDFWCSZNQVAQGR-GOSISDBHSA-N |
SMILES isomérico |
CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
SMILES canónico |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


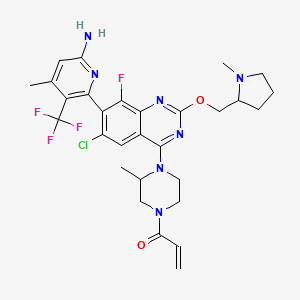
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
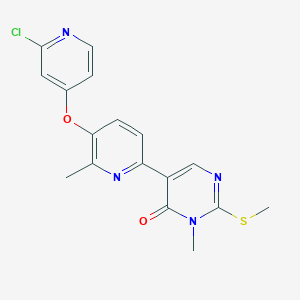

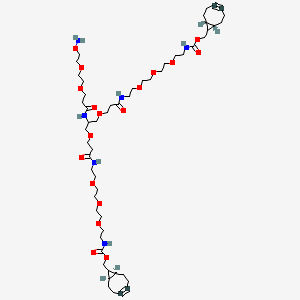
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
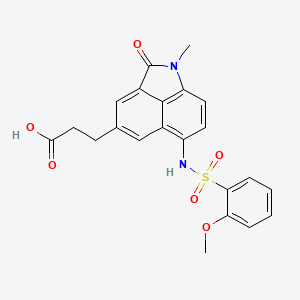
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
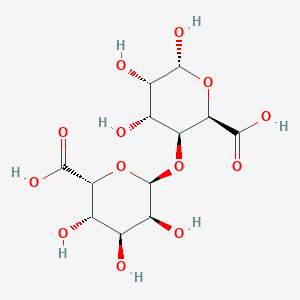
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
